Pyridazino[1,6-a]benzimidazole
Description
Pyridazino[1,6-a]benzimidazole is a nitrogen-containing heterocyclic compound characterized by a fused pyridazine and benzimidazole ring system. Its synthesis typically involves multi-step reactions starting from precursors such as benzoylpropionic acids and phenylhydrazines, as described in early work by Benjamin et al. (1986) . Modern methods, including one-pot multicomponent reactions using acetylacetic ester, aromatic aldehydes, and 2-aminobenzimidazole, have improved yields and purity .
Properties
IUPAC Name |
pyridazino[1,6-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-6-3-7-11-13(9)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQFROMCMLYBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572014 | |
| Record name | Pyridazino[1,6-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28891-00-1 | |
| Record name | Pyridazino[1,6-a]benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28891-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazino[1,6-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Benzoylpropionic Acids and Phenylhydrazines
A novel synthetic route reported involves starting from benzoylpropionic acids and phenylhydrazines, proceeding through a five-step sequence to yield pyridazino[1,6-a]benzimidazoles. This method is notable for its accessibility and versatility in producing a variety of derivatives. The key steps include:
- Formation of hydrazone intermediates from benzoylpropionic acids and phenylhydrazines.
- Cyclization to form the fused heterocyclic system.
- Functional group manipulations to introduce substituents on the pyridazine ring.
This approach was highlighted in a 2015 study where eight pyridazino[1,6-a]benzimidazole derivatives were synthesized with potential biological activity, including interactions with benzodiazepine receptors.
Use of β-Ketosulfones and Diazonium Salts
β-Ketosulfones serve as versatile intermediates in heterocyclic synthesis. Their coupling with diazotized aromatic amines affords arylhydrazone derivatives, which can be cyclized to form pyridazine rings fused to benzimidazole systems. This method leverages the synthetic versatility of β-ketosulfones, which are readily prepared and serve as key building blocks in Michael and Knoevenagel reactions.
The reaction sequence involves:
- Preparation of β-ketosulfones from appropriate precursors.
- Diazotization of aromatic amines to form diazonium salts.
- Coupling of β-ketosulfones with diazonium salts to yield arylhydrazones.
- Cyclization under controlled conditions to form the this compound core.
This strategy has been used to access a broad range of fused heterocycles with potential biological relevance.
Metal-Catalyzed Cyclization Methods
Transition-metal catalysts, especially palladium-based systems, have been employed to facilitate cyclization reactions leading to fused benzimidazole derivatives. For example, palladium-catalyzed annulation of nitrophenyl-substituted isoindole derivatives under carbon monoxide pressure produces isoindolo[2,1-a]benzimidazole derivatives, which are structurally related to pyridazino[1,6-a]benzimidazoles.
Such metal-catalyzed methods offer:
- High yields (up to 90% reported for related isoindolo derivatives).
- Mild reaction conditions.
- Potential for introducing diverse substituents via ligand and substrate variation.
Though direct application to this compound is less documented, these methods provide a valuable synthetic framework.
Metal-Free and Radical Cyclization Approaches
Intramolecular aryl radical cyclization has been demonstrated to construct fused benzimidazole systems. For example, radical cyclization of 2-arylthio-1-benzyl-1H-benzimidazole derivatives using tris(trimethylsilyl)silane as a radical initiator affords isoindolo[2,1-a]benzimidazole frameworks, which share structural features with pyridazino[1,6-a]benzimidazoles.
This approach is characterized by:
- Use of radical precursors and mild radical initiators.
- Formation of five-membered fused rings via homolytic aromatic substitution.
- Lower yields (around 20%) but valuable for complex ring construction.
Comparative Table of Key Synthetic Routes
Research Findings and Notes
The synthetic versatility of β-ketosulfones and their derivatives has been extensively utilized for constructing pyridazine-fused benzimidazole systems, highlighting their importance as intermediates in heterocyclic chemistry.
Transition-metal catalysis, particularly palladium-mediated processes, provides efficient access to complex fused heterocycles structurally related to this compound, although direct synthesis of this compound via such methods remains underexplored.
Radical cyclization methods, while offering innovative routes to fused benzimidazoles, often suffer from lower yields and require careful optimization.
The literature indicates a relatively unexplored status of the this compound ring system, suggesting opportunities for further methodological development and biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Pyridazino[1,6-a]benzimidazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Pyridazino[1,6-a]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of pyridazino[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a range of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazino[1,6-a]benzimidazole shares structural motifs with other fused benzimidazole derivatives, but its pharmacological profile varies significantly. Below is a detailed comparison:
Pyrimido[1,6-a]benzimidazole Derivatives
- Synthesis : Synthesized via [5+1] heterocyclization using carbon disulfide and diamines or ketoisothiocyanates .
- Biological Activity: Anti-inflammatory: Sondhi et al. (2002) reported 3-methyl-8-nitro-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)-thione with 46% anti-inflammatory activity (50 mg/kg, carrageenan-induced edema), comparable to ibuprofen (51%) . Antiviral: Pyrimido[1,6-a]benzimidazole derivatives showed low activity against HIV in vitro . SAR: Electron-withdrawing groups (e.g., –NO₂) at R1 enhance anti-inflammatory activity, while electron-rich groups reduce efficacy .
Pyridazino[1,6-a]benzimidazolium Salts
- Synthesis : Condensation of 2-alkylbenzimidazolium salts with 1,2-diketones .
- Biological Activity: Anti-inflammatory: Compound 1e (pyridazino[1,6-a]benzimidazolium salt) inhibited LPS-induced TNF-α production with IC₅₀ values of 4.49 μM (THP-1 cells) and 1.82 μM (human monocytes) .
Benzimidazole-Acridine Hybrids
- Synthesis : Hybridization of benzimidazole with acridine via Friedländer reactions .
- Biological Activity :
- Anticancer : Sondhi et al. (2010) reported tricyclic benzimidazoles with kinase (CDK-1, CDK-5) inhibition and antiproliferative activity against HeLa cells (IC₅₀ < 10 μM) .
- SAR : Electron-donating groups (e.g., –OCH₃) on benzimidazole improve cytotoxicity in HEPG2 cells, while electron-withdrawing groups reduce selectivity .
Triazolo-Pyrimido-Benzimidazole Systems
Structure-Activity Relationship (SAR) Insights
- Anti-inflammatory Activity: Pyridazino[1,6-a]benzimidazolium salts require a planar cationic structure for TNF-α inhibition . –NO₂ and –CH₃ groups enhance activity in pyrimido derivatives .
- Anticancer Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
